molecular formula C33H36N4O6 B1259333 4E,15Z-Bilirubin IXa CAS No. 69853-43-6

4E,15Z-Bilirubin IXa

Cat. No. B1259333
CAS RN: 69853-43-6
M. Wt: 584.7 g/mol
InChI Key: BPYKTIZUTYGOLE-KDUUSRDASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4E,15Z-bilirubin IXa is a linear tetrapyrrole, product of heme degradation. An isomer of bilirubin. It has a role as a metabolite. It is a member of biladienes and a dicarboxylic acid.
4E, 15Z-Bilirubin ixa belongs to the class of organic compounds known as bilirubins. These are organic compounds containing a dicarboxylic acyclic tetrapyrrole derivative. 4E, 15Z-Bilirubin ixa is considered to be a practically insoluble (in water) and relatively neutral molecule. 4E, 15Z-Bilirubin ixa has been primarily detected in blood. Within the cell, 4E, 15Z-bilirubin ixa is primarily located in the cytoplasm.

Scientific Research Applications

Understanding Bilirubin Binding and Transport
Bilirubin, a byproduct of heme catabolism, is transported in the bloodstream by binding to human serum albumin (HSA). Research has elucidated the molecular interactions between bilirubin isomers and HSA, revealing that 4Z,15E-bilirubin-IXα binds to a specific pocket in HSA. This insight challenges previous notions about HSA-bilirubin interactions and provides a structural basis for understanding bilirubin transport to the liver for excretion (Zunszain et al., 2008).

Impact on Clinical Measurements of Bilirubin
The presence of bilirubin photoisomers, such as 4Z,15E-bilirubin, can influence the accuracy of clinical measurements of bilirubin levels. Studies have shown that photoisomers produced during phototherapy for jaundice can affect peroxidase-based free bilirubin measurements, indicating the need for careful interpretation of bilirubin levels in clinical settings (McDonagh et al., 2009).

Bilirubin Photoisomers in Metabolism and Therapy
Bilirubin photoisomers, including the 4Z,15E form, have been studied for their metabolic pathways and therapeutic potentials. These isomers can undergo specific glucuronidation processes, which are essential for their elimination. Understanding these pathways provides insights into the treatment of jaundice and the therapeutic use of bilirubin isomers (McDonagh, 2014).

Investigations into Bilirubin's Phototherapy Mechanisms
Research has also delved into the wavelength-dependent photoisomerization of bilirubins, including the transition from 4Z,15Z to 4Z,15E configurations. This understanding is critical for optimizing phototherapy used in treating neonatal jaundice and for developing new therapeutic strategies based on bilirubin isomerization (Mazzoni et al., 2003).

properties

CAS RN

69853-43-6

Molecular Formula

C33H36N4O6

Molecular Weight

584.7 g/mol

IUPAC Name

3-[2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(E)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid

InChI

InChI=1S/C33H36N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7-8,13-14,34-35H,1-2,9-12,15H2,3-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41)/b26-13+,27-14-

InChI Key

BPYKTIZUTYGOLE-KDUUSRDASA-N

Isomeric SMILES

CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)/C=C\3/C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)/C=C/4\C(=C(C(=O)N4)C=C)C

SMILES

CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)C=C4C(=C(C(=O)N4)C=C)C

Canonical SMILES

CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)C=C4C(=C(C(=O)N4)C=C)C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4E,15Z-Bilirubin IXa
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4E,15Z-Bilirubin IXa
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4E,15Z-Bilirubin IXa
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4E,15Z-Bilirubin IXa
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4E,15Z-Bilirubin IXa
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4E,15Z-Bilirubin IXa

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